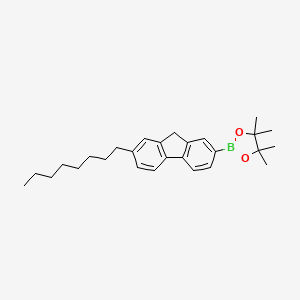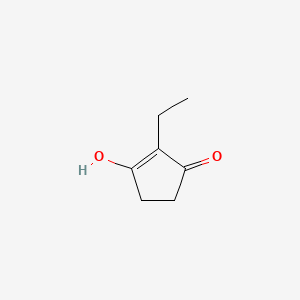
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the fluorenyl group and the boron atom in the structure makes it a valuable intermediate in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane typically involves the reaction of a fluorenyl derivative with a boronic ester. One common method is the reaction of 7-octyl-9H-fluorene-2-boronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under palladium-catalyzed conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the reaction. Purification methods such as column chromatography or recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The fluorenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Fluorenyl derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals.
Industry: Used in the synthesis of organic materials, such as polymers and electronic materials.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the coupling of the boronic ester with an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The fluorenyl group provides stability to the intermediate species formed during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-2-(9H-fluoren-2-YL)-1,3,2-dioxaborolane: Similar structure but without the octyl group.
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring.
Uniqueness
The presence of the octyl group in 4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane provides unique properties, such as increased hydrophobicity and potential for interaction with lipid membranes. This makes it distinct from other similar compounds and may enhance its utility in certain applications.
Eigenschaften
CAS-Nummer |
922706-43-2 |
|---|---|
Molekularformel |
C27H37BO2 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(7-octyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H37BO2/c1-6-7-8-9-10-11-12-20-13-15-24-21(17-20)18-22-19-23(14-16-25(22)24)28-29-26(2,3)27(4,5)30-28/h13-17,19H,6-12,18H2,1-5H3 |
InChI-Schlüssel |
MFCMPIOYXOOIHN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)

![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)



![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)

![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
